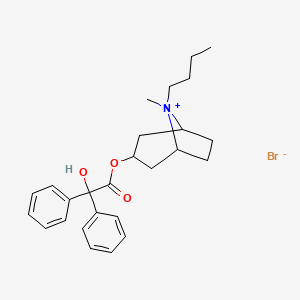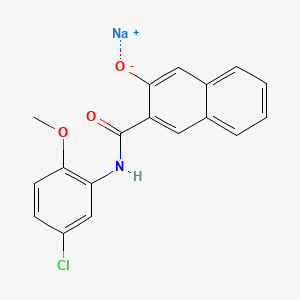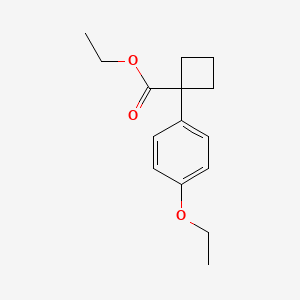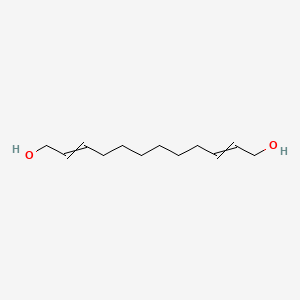
1,3,3-Trimethyl-2-((methyl(4-methylphenyl)hydrazono)methyl)-3H-indolium methyl sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,3-Trimethyl-2-((methyl(4-methylphenyl)hydrazono)methyl)-3H-indolium methyl sulfate is a complex organic compound with a unique structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its indolium core, which is a heterocyclic aromatic organic compound, and its hydrazono group, which contributes to its reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-2-((methyl(4-methylphenyl)hydrazono)methyl)-3H-indolium methyl sulfate typically involves multiple steps. One common method includes the reaction of 1,3,3-trimethyl-2-methyleneindoline with methyl(4-methylphenyl)hydrazine under acidic conditions to form the hydrazono intermediate. This intermediate is then treated with methyl sulfate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1,3,3-Trimethyl-2-((methyl(4-methylphenyl)hydrazono)methyl)-3H-indolium methyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
1,3,3-Trimethyl-2-((methyl(4-methylphenyl)hydrazono)methyl)-3H-indolium methyl sulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,3,3-Trimethyl-2-((methyl(4-methylphenyl)hydrazono)methyl)-3H-indolium methyl sulfate involves its interaction with molecular targets and pathways within biological systems. The hydrazono group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects, such as antimicrobial or anticancer activity.
相似化合物的比较
Similar Compounds
1,3,3-Trimethyl-2-methyleneindoline: A precursor in the synthesis of the target compound.
Methyl(4-methylphenyl)hydrazine: Another precursor used in the synthesis.
Indolium derivatives: Compounds with similar indolium cores but different substituents.
Uniqueness
1,3,3-Trimethyl-2-((methyl(4-methylphenyl)hydrazono)methyl)-3H-indolium methyl sulfate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
73019-09-7 |
|---|---|
分子式 |
C20H24N3.CH3O4S C21H27N3O4S |
分子量 |
417.5 g/mol |
IUPAC 名称 |
N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;methyl sulfate |
InChI |
InChI=1S/C20H24N3.CH4O4S/c1-15-10-12-16(13-11-15)23(5)21-14-19-20(2,3)17-8-6-7-9-18(17)22(19)4;1-5-6(2,3)4/h6-14H,1-5H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI 键 |
WYYPHFSXWSKRQJ-UHFFFAOYSA-M |
手性 SMILES |
CC1=CC=C(C=C1)N(C)/N=C/C2=[N+](C3=CC=CC=C3C2(C)C)C.COS(=O)(=O)[O-] |
规范 SMILES |
CC1=CC=C(C=C1)N(C)N=CC2=[N+](C3=CC=CC=C3C2(C)C)C.COS(=O)(=O)[O-] |
相关CAS编号 |
60568-41-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


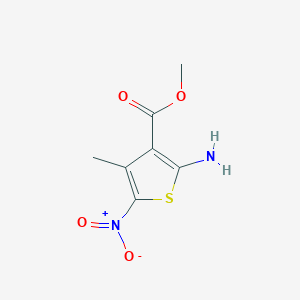
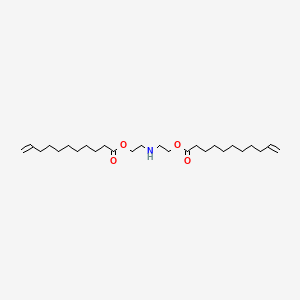

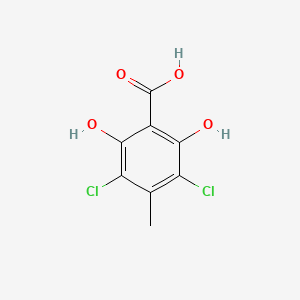
![6-(3-Hydroxybut-1-enyl)-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol](/img/structure/B14459308.png)
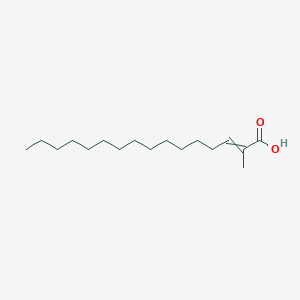
![n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide](/img/structure/B14459315.png)
